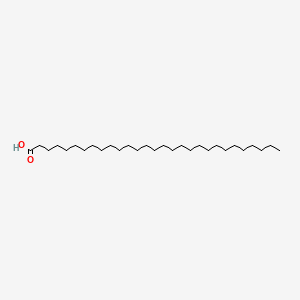

Nonacosanoic acid

Description

This compound has been reported in Solanum tuberosum, Traversia baccharoides, and other organisms with data available.

Properties

IUPAC Name |

nonacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-28H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJEKZAKSNRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195284 | |

| Record name | Nonacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nonacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4250-38-8 | |

| Record name | Nonacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD7M4BT88J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of Nonacosanoic Acid: A Technical Guide for Researchers

Abstract

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) that has been identified in various biological systems, from plant cuticular waxes to human tissues, albeit typically at low concentrations. As a member of the VLCFA family, and specifically an odd-chain fatty acid, its biological significance is inferred from the broader roles of these lipid classes in membrane structure, energy metabolism, and the formation of protective barriers. This technical guide synthesizes the current understanding of the metabolism and physiological roles of VLCFAs and odd-chain fatty acids, providing a framework for understanding the potential biological functions of this compound. This document details the metabolic pathways, potential cellular functions, and analytical methodologies relevant to the study of this and other similar fatty acids, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound is a saturated fatty acid with a 29-carbon backbone.[1] It belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms.[2][3][4] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can act as precursors for lipid mediators.[5] While even-chain fatty acids are more common, odd-chain fatty acids like this compound are also present in biological systems and have distinct metabolic fates.

This guide will explore the known and extrapolated biological roles of this compound, drawing from the broader knowledge of VLCFA and odd-chain fatty acid metabolism and function.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its biological behavior, such as its incorporation into lipid membranes and its role in forming hydrophobic barriers.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₈O₂ | |

| Molecular Weight | 438.8 g/mol | |

| Physical Description | Solid | |

| Classification | Very long-chain fatty acid, Straight chain fatty acid |

Biosynthesis and Metabolism

The metabolism of this compound is understood through the general pathways of VLCFA and odd-chain fatty acid synthesis and degradation.

Biosynthesis

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a family of enzymes known as fatty acid elongases (ELOVLs). For odd-chain fatty acids, the biosynthesis is initiated using propionyl-CoA as a primer, instead of acetyl-CoA which is used for even-chain fatty acids. Malonyl-CoA serves as the two-carbon donor in subsequent elongation steps.

The general pathway for the biosynthesis of a very-long-chain odd-chain fatty acid like this compound is depicted below.

Caption: Biosynthesis of odd-chain VLCFAs in the endoplasmic reticulum.

Degradation

VLCFAs are too long to be metabolized directly in the mitochondria. Their initial degradation occurs in peroxisomes via β-oxidation until they are shortened to medium- or long-chain fatty acids, which can then be further oxidized in the mitochondria. The β-oxidation of odd-chain fatty acids proceeds similarly to even-chain fatty acids until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making odd-chain fatty acids gluconeogenic.

Caption: Degradation pathway of an odd-chain VLCFA like this compound.

Biological Roles and Significance

Direct experimental evidence for the specific biological roles of this compound is limited. However, based on its classification as a VLCFA and an odd-chain fatty acid, several key functions can be inferred.

Structural Component of Membranes and Barriers

VLCFAs are crucial components of cellular membranes, particularly in sphingolipids. The incorporation of these long acyl chains can significantly influence membrane properties such as thickness, fluidity, and the formation of lipid rafts. In plants, this compound is a constituent of cuticular waxes, which form a protective layer on the epidermis to prevent water loss and protect against environmental stresses. Similarly, in humans, VLCFAs are essential for the epidermal permeability barrier of the skin.

Caption: Inferred structural roles of this compound.

Energy Source

Like other fatty acids, this compound can be utilized as an energy source through β-oxidation. The complete oxidation of this odd-chain fatty acid yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA's conversion to succinyl-CoA allows it to enter the citric acid cycle for further energy production or to be used as a substrate for gluconeogenesis.

Potential Health Implications

Recent epidemiological studies have suggested that higher circulating levels of VLCFAs are associated with a reduced risk of cardiovascular diseases, including heart failure and atrial fibrillation. While these studies primarily focused on even-chain VLCFAs (C20:0, C22:0, C24:0), it raises the possibility that odd-chain VLCFAs may also have health implications. The biological mechanisms underlying these associations are not yet fully understood but may relate to the influence of VLCFAs on the biological activity of ceramides and sphingomyelins.

Experimental Protocols

The study of this compound involves its extraction from biological matrices followed by quantification using chromatographic techniques.

Lipid Extraction

A standard method for extracting total fatty acids from plasma or tissue involves a modified Folch or Bligh-Dyer extraction.

Protocol: Total Fatty Acid Extraction from Plasma

-

To a 50 µL plasma sample, add an internal standard (e.g., a deuterated version of a fatty acid not abundant in the sample).

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Allow the mixture to separate into two phases. The lower organic phase contains the lipids.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

The dried lipid extract can then be subjected to saponification to release the fatty acids from complex lipids.

Caption: General workflow for total fatty acid extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and robust method for the quantification of fatty acids. Fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

Protocol: FAMEs Preparation and GC-MS Analysis

-

To the dried fatty acid extract, add a methanolysis reagent (e.g., methanolic HCl or BF₃ in methanol).

-

Heat the sample to facilitate the transesterification of fatty acids to FAMEs.

-

After cooling, extract the FAMEs with an organic solvent like hexane.

-

Analyze the hexane layer containing the FAMEs by GC-MS.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

A summary of typical GC-MS parameters for fatty acid analysis is provided in Table 2.

| Parameter | Typical Setting |

| GC Column | DB-23, SP-2560, or similar polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Ramped temperature program (e.g., 100 °C to 240 °C) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for fatty acid analysis and does not always require derivatization.

Protocol: LC-MS Analysis of Free Fatty Acids

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

-

Inject the sample into an LC system equipped with a C18 or C8 reversed-phase column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the fatty acids using a mass spectrometer, often in negative ion mode.

-

Quantification is performed using an internal standard and a standard curve.

Conclusion and Future Directions

This compound, as a C29:0 VLCFA, is a minor but potentially significant component of the lipidome in various organisms. While its specific biological roles are not well-defined, its properties as a VLCFA and an odd-chain fatty acid suggest important functions in membrane biology, energy metabolism, and the formation of protective biological barriers. The emerging link between VLCFAs and cardiovascular health underscores the need for further research into all members of this fatty acid class, including this compound. Future lipidomics studies, coupled with functional experiments, will be crucial to elucidate the specific signaling pathways and physiological effects of this and other odd-chain VLCFAs, potentially opening new avenues for therapeutic intervention in metabolic and inflammatory diseases.

References

- 1. This compound | C29H58O2 | CID 20245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Occurrence and Analysis of Nonacosanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosanoic acid (C29:0), a very-long-chain saturated fatty acid (VLCFA), is a significant component of the protective cuticular waxes of many terrestrial plants. While its biosynthetic pathway is well-understood as part of the general fatty acid elongation system in the endoplasmic reticulum, comprehensive quantitative data on its distribution across the plant kingdom remains largely uncollated. This technical guide synthesizes the current knowledge on the natural plant sources of this compound, provides a detailed overview of its biosynthesis, and outlines robust experimental protocols for its extraction and quantification. Furthermore, this document presents this information in a structured format, including data tables and process diagrams, to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant sciences.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, play crucial roles in plants, primarily as precursors to the components of cuticular waxes and suberin[1][2]. These protective layers are essential for preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens[3]. This compound, a saturated fatty acid with a 29-carbon backbone, is a common constituent of these waxes[1][4]. While its presence has been noted in various plant species, including Solanum tuberosum (potato), its quantitative distribution is not as extensively documented as that of other fatty acids. This guide aims to consolidate the available information on the natural sources, biosynthesis, and analysis of this compound in plants.

Natural Sources of this compound

This compound is primarily found in the epicuticular waxes of plants. Its concentration can vary significantly between species, plant organs, and developmental stages. While specific quantitative data for this compound is not abundant in publicly available literature, its presence as a major or minor component of plant wax has been reported in a variety of species.

| Plant Species | Plant Part | Common Name | Family | Notes |

| Solanum tuberosum | Tuber periderm | Potato | Solanaceae | Present in the suberin and associated waxes. Saturated VLCFAs (C20-C24) synthesis increases with aging of tuber discs. |

| Traversia baccharoides | Not specified | Asteraceae | Reported to contain this compound. | |

| Arabidopsis thaliana | Leaves, Stems | Thale cress | Brassicaceae | A model organism for studying wax biosynthesis; contains a complex mixture of VLCFAs and their derivatives. |

| Quercus suber | Leaves | Cork Oak | Fagaceae | Cuticular wax contains a mixture of fatty acids, with chain lengths up to C34. |

| Salicornia europaea | Whole plant | Common Glasswort | Amaranthaceae | Cuticular wax is composed of fatty acids, alcohols, alkenes, and esters. |

| Triticum aestivum | Leaves, Stems | Wheat | Poaceae | Epicuticular wax contains fatty acids with chain lengths up to C34. |

| Morus sp. | Leaves | Mulberry | Moraceae | Leaf surface wax contains long-chain alkanes and fatty acids. |

Note: The table above indicates the presence of VLCFAs, including the potential for this compound, in the mentioned species. Precise quantitative data for this compound specifically is often not detailed in broad lipidomic studies.

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum (ER) through the fatty acid elongation (FAE) pathway. This process extends shorter-chain fatty acids, typically palmitic acid (C16:0) and stearic acid (C18:0), which are produced in the plastids. The elongation cycle involves four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA.

The key enzymes in the VLCFA elongation complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to form an acyl-CoA that is two carbons longer.

This cycle is repeated until the desired chain length, such as C29 for this compound, is achieved.

Experimental Protocols

The extraction and quantification of this compound from plant tissues typically involve solvent extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Waxes

-

Sample Preparation: Fresh plant material (e.g., leaves, stems, or peels) is harvested and the surface area is measured.

-

Wax Extraction: The intact plant material is briefly immersed (e.g., 30-60 seconds) in a non-polar solvent such as chloroform or hexane to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

-

Internal Standard: A known amount of an internal standard (e.g., heptadecanoic acid or nonadecanoic acid, which are not typically abundant in plants) is added to the extract for accurate quantification.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen gas to yield the crude wax extract.

Saponification and Derivatization to FAMEs

-

Saponification: The crude wax extract is saponified by refluxing with a solution of potassium hydroxide in methanol (e.g., 0.5 M KOH in methanol) to hydrolyze any esters and release free fatty acids.

-

Acidification and Extraction: The solution is then acidified (e.g., with HCl) to protonate the fatty acids, which are then extracted into an organic solvent like hexane.

-

Methylation: The extracted fatty acids are converted to their more volatile methyl esters. A common method is to use a reagent such as 2.5% (v/v) sulfuric acid in methanol and heating the mixture (e.g., at 70°C for 2 hours).

-

Extraction of FAMEs: After cooling, the FAMEs are extracted into hexane. The hexane layer is carefully collected, washed with a salt solution (e.g., 0.8% KCl) to remove residual acid and methanol, and then dried over anhydrous sodium sulfate.

Quantification by GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. A polar capillary column (e.g., HP-5ms) is suitable for separating FAMEs.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 320°C) at a rate of approximately 7°C/min to ensure separation of a wide range of FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-500 is typically sufficient to detect the characteristic fragments of FAMEs.

-

-

Identification and Quantification: this compound methyl ester is identified by its retention time and its mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of this compound methyl ester standard.

Signaling and Biological Function

While specific signaling pathways directly involving free this compound are not well-defined, VLCFAs and their derivatives, which constitute the cuticular wax, play a crucial role in plant defense signaling. The cuticle itself can act as a signaling platform, with alterations in its composition triggering defense responses. Fatty acid-derived molecules, more broadly, are known to be involved in various signaling cascades, including responses to wounding and pathogen attack. The primary role of this compound is structural, contributing to the integrity and hydrophobicity of the cuticular barrier.

Conclusion

This compound is a widespread, yet often unquantified, component of plant cuticular waxes. Its biosynthesis is an integral part of the well-characterized fatty acid elongation pathway. This guide provides a foundational understanding of its natural sources and a robust framework for its experimental analysis. Further research focusing on the precise quantification of this compound across a broader range of plant species and under different environmental conditions is warranted to fully elucidate its physiological and ecological significance. Such studies will be invaluable for applications in phytochemistry, the development of natural products, and understanding plant-environment interactions.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. Frontiers | Lipidomic, Transcriptomic, and BSA-660K Single Nucleotide Polymorphisms Profiling Reveal Characteristics of the Cuticular Wax in Wheat [frontiersin.org]

The Biosynthesis of Nonacosanoic Acid: A Deep Dive into Plant Cuticular Wax Formation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biosynthesis pathway of nonacosanoic acid (C29:0) and its derivatives within plant cells. As a key component of cuticular waxes, this very-long-chain saturated fatty acid (VLCFA) and its related compounds are integral to the plant's protective barrier, influencing interactions with the environment and providing potential targets for novel agrochemicals and drug development. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this pathway, presenting quantitative data and pathway visualizations to facilitate advanced research.

The Core Biosynthesis Pathway: From C18 to C29

This compound is not synthesized de novo but is the product of the elongation of pre-existing long-chain fatty acids. The entire process is localized to the endoplasmic reticulum (ER) and is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE).[1][2] The pathway begins with C16 and C18 fatty acids, primarily palmitic and stearic acid, which are synthesized in the plastids and exported to the cytosol.[3]

The FAE complex catalyzes a four-step elongation cycle, adding two carbons from malonyl-CoA to the acyl chain with each turn.[1][2] The four core enzymes are:

-

β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. The KCS is the primary determinant of the final chain length and substrate specificity of the VLCFA. Plants possess a large family of KCS genes, with different members showing specificity for different chain lengths.

-

β-ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

-

Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

To synthesize a C29 fatty acid, the precursor C30 acyl-CoA must first be formed. This requires multiple cycles of the FAE complex, starting from a C18-CoA. The elongation from C26 to C28 is predominantly catalyzed by the enzyme KCS6 (also known as CER6). Further elongation to C30 often requires KCS6 acting in concert with accessory proteins like CER2.

The Alkane-Forming Pathway: Conversion to Nonacosane

While this compound (C29:0) exists in the cuticular wax, the most abundant C29 compound in many plants is the alkane nonacosane. Nonacosane is derived from a C30-acyl-CoA precursor through a pathway that involves reduction followed by decarbonylation. This critical step is catalyzed by an enzymatic complex involving two core proteins: ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) .

The proposed mechanism involves two steps:

-

Reduction: The C30-acyl-CoA is first reduced to a C30-aldehyde intermediate. This reductive step is thought to be primarily associated with the function of CER3.

-

Decarbonylation: The CER1 protein then catalyzes the decarbonylation of the aldehyde, removing a carbonyl group (as CO) to produce the C29 alkane, nonacosane.

The efficiency of this complex is enhanced by the presence of cytochrome b5 (CYTB5) , which is believed to act as an electron donor for the reaction.

Quantitative Data Summary

The precise quantity of this compound and its derivatives varies significantly between plant species, organs, and environmental conditions. However, analysis of model organisms like Arabidopsis thaliana provides a representative profile of cuticular wax composition. Nonacosane (C29) is typically one of the most abundant alkanes.

Table 1: Representative Cuticular Wax Composition in Arabidopsis thaliana Stems

| Compound Class | Carbon Chain | Relative Abundance (%) |

|---|---|---|

| Alkanes | C29 | ~40-60% |

| C31 | ~10-20% | |

| C27 | ~5-10% | |

| Secondary Alcohols | C29 | ~5-15% |

| Ketones | C29 | ~5-15% |

| Primary Alcohols | C26, C28 | ~1-5% |

| Fatty Acids | C28, C30 | ~1-3% |

(Data compiled and generalized from multiple studies for illustrative purposes)

Genetic modifications targeting the biosynthesis pathway have profound and quantifiable effects on the wax profile, confirming the function of key enzymes.

Table 2: Effect of Gene Knockout on C29+ Wax Components in Arabidopsis

| Genotype | Gene Function | Effect on C29+ Components |

|---|---|---|

| cer6 (kcs6) | KCS for C26 -> C28 elongation | Drastic reduction in all C28 and longer compounds, including C29 alkanes. |

| cer1 | Alkane formation (Decarbonylase) | Substantial decrease in C29 alkanes, with an accumulation of aldehydes. |

| cer3 | Alkane formation (Reductase) | Severe reduction in C29 alkanes and other long-chain wax components. |

Experimental Protocols

Protocol for Cuticular Wax Extraction and GC-MS Analysis

This protocol outlines the standard method for the extraction, derivatization, and analysis of cuticular waxes from plant tissues.

1. Sample Collection and Extraction: a. Excise fresh plant material (e.g., 5-10 leaves or stems) and measure the surface area if quantification per unit area is required. b. Immerse the plant material completely in a glass vial containing 10-15 mL of chloroform for 30-60 seconds at room temperature. Agitate gently. c. Remove the plant material. The chloroform now contains the dissolved epicuticular waxes. d. Add an internal standard (e.g., 10 µg of dotriacontane or tetracosane) to the chloroform extract for quantification. e. Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

2. Derivatization of Hydroxyl-Containing Compounds: a. To the dried wax residue, add 20 µL of pyridine and 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). b. Seal the vial tightly and heat at 70-80°C for 45 minutes to convert hydroxyl groups (in alcohols and fatty acids) to their trimethylsilyl (TMS) ethers. c. After cooling, evaporate the solvent again under nitrogen and redissolve the derivatized wax in 100-200 µL of chloroform for analysis.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a Mass Spectrometer (GC-MS). b. Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Injector: Operate in splitless mode at 290°C. e. Oven Program: i. Initial temperature: 80°C, hold for 2 minutes. ii. Ramp 1: Increase to 200°C at 15°C/min. iii. Ramp 2: Increase to 320°C at 3°C/min. iv. Final hold: Hold at 320°C for 15 minutes. f. MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-700. g. Identification and Quantification: Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and retention times to authentic standards. Quantify by integrating peak areas relative to the internal standard.

References

Nonacosanoic acid CAS number and molecular weight

An In-Depth Technical Guide to Nonacosanoic Acid

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a very long-chain saturated fatty acid. This document covers its fundamental chemical properties, biological significance, biosynthesis, and detailed experimental protocols for its study.

This compound, a 29-carbon saturated fatty acid, is identified by the following key metrics.[1][2] Its physicochemical properties are summarized in Table 1. As a very long-chain fatty acid (VLCFA), it is a solid at room temperature with very low solubility in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4250-38-8 | [1] |

| Molecular Formula | C₂₉H₅₈O₂ | [1] |

| Molecular Weight | 438.77 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Nonacosylic acid, C29:0 | |

| Physical Description | Solid | |

| Melting Point | Not available (Estimated > 80°C)¹ | |

| Boiling Point | Not available¹ | |

| Water Solubility | Very low (predicted)² | |

| logP (computed) | 13.4 |

¹Experimental data for this compound is limited. The melting point of similar VLCFAs, such as nonadecanoic acid (C19:0), is 69.4°C, suggesting a higher melting point for the longer-chain this compound. ²As with other long-chain fatty acids, solubility in water is negligible, while it is soluble in organic solvents.

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) system, a process conserved across plants and animals. This system extends shorter-chain fatty acids, typically C16 or C18 acyl-CoAs, by adding two-carbon units from malonyl-CoA in a four-step cyclical process. The FAE complex is located in the endoplasmic reticulum.

The general pathway for the biosynthesis of very long-chain fatty acids like this compound is depicted below.

Biological Significance and Potential Signaling

As a VLCFA, this compound is a crucial component in plants, serving as a precursor for the synthesis of cuticular waxes and suberin, which form protective barriers against environmental stress. It is also incorporated into membrane lipids, such as sphingolipids, contributing to membrane homeostasis. In general, fatty acids are known to act as signaling molecules that can regulate gene expression, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). These receptors modulate the transcription of genes involved in lipid metabolism. While the direct signaling role of this compound is not well-characterized, it is plausible that it or its derivatives could participate in such pathways.

Below is a generalized diagram of fatty acid signaling, which may be relevant for understanding the potential roles of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of total fatty acids from plant tissue, which can be applied for the isolation of this compound.

Materials:

-

Plant tissue (e.g., leaves), lyophilized and ground

-

Chloroform, Methanol, Hexane

-

2% KOH in methanol

-

14% BF₃ in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Soxhlet extractor or similar extraction apparatus

-

Rotary evaporator

-

Glassware: round bottom flasks, screw-cap glass tubes, separatory funnel

Procedure:

-

Extraction: Weigh the dried, powdered plant material and perform a Soxhlet extraction with hexane for several hours to extract total lipids.

-

Solvent Evaporation: Evaporate the hexane from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

Saponification: Add 2% methanolic KOH to the lipid extract and reflux for 30-60 minutes to saponify the lipids, converting fatty acid esters to their potassium salts.

-

Methylation: Add 14% BF₃ in methanol and reflux for 30 minutes. This step converts the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

-

FAMEs Extraction: After cooling, add hexane and a saturated NaCl solution. Shake vigorously and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

-

Washing and Drying: Wash the hexane layer with water, then dry it over anhydrous sodium sulfate.

-

Final Concentration: Evaporate the hexane to concentrate the FAMEs, which are now ready for analysis.

Analysis by Gas Chromatography (GC)

The extracted and derivatized FAMEs can be analyzed qualitatively and quantitatively using Gas Chromatography, typically with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., BPX-70).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically 250-300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be:

-

Initial temperature of 100-120°C.

-

Ramp at 10-15°C/min to 280°C.

-

Hold at 280°C for a sufficient time to elute all long-chain FAMEs.

-

-

Identification: FAMEs are identified by comparing their retention times with those of known standards. For GC-MS, identification is confirmed by matching the mass spectra with a library (e.g., NIST).

The general workflow for the extraction and analysis of this compound is outlined in the diagram below.

Applications and Future Directions

This compound, as a VLCFA, is of interest to researchers in plant biochemistry, lipidomics, and materials science. Its role in forming protective barriers in plants could inspire the development of novel biocompatible coatings. In drug development, understanding the metabolism and signaling of VLCFAs is crucial, as dysregulation of these pathways is associated with several metabolic disorders. Future research should focus on elucidating the specific biological functions and signaling pathways of this compound to fully understand its potential therapeutic and industrial applications.

References

The Obscure Presence of Nonacosanoic Acid in Plant Cuticular Armor

A deep dive into the prevalence, analysis, and biosynthesis of a very-long-chain fatty acid in the protective epicuticular wax of plants.

Nonacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) with a 29-carbon backbone, is a subtle yet ubiquitous component of the epicuticular wax that forms the primary barrier between a plant and its environment. While often overshadowed by its more abundant derivatives, such as nonacosane and nonacosan-10-ol, this compound plays a crucial role as a precursor in the biosynthesis of these key wax components. This technical guide synthesizes the current understanding of the occurrence of this compound in the epicuticular wax of various plant species, details the experimental protocols for its analysis, and illustrates the biosynthetic pathway from which it originates. This information is of paramount importance for researchers in plant biology, biochemistry, and for professionals in drug development exploring natural product synthesis and function.

Quantitative Occurrence of this compound

The concentration of this compound in the epicuticular wax of plants is generally low, often constituting a minor fraction of the total wax load. Its presence is frequently reported as part of the broader class of free fatty acids. More commonly, its metabolic end-products, C29 alkanes and secondary alcohols, are the dominant compounds identified in wax analyses. The following table summarizes the quantitative data available for this compound and related C29 compounds in the epicuticular wax of several plant species. It is important to note that the majority of studies focus on the alkane and alcohol derivatives, with specific quantification of the acid form being less common.

| Plant Species | Organ | Total Wax Load (µg/cm²) | This compound (C29:0) | C29 Alkanes (Nonacosane) | C29 Secondary Alcohols & Ketones | Citation(s) |

| Arabidopsis thaliana | Stems & Leaves | ~1.0 | Present, but not individually quantified | Dominant alkane | Present | [1][2] |

| Triticum aestivum (Wheat) | Leaves & Stems | Not specified | Present, part of fatty acid fraction | C29 and C31 are dominant alkanes | Present | [3][4] |

| Malus domestica (Apple) | Fruit | 366 - 1038 | Present, part of fatty acid fraction | 16.6 - 49% of total wax | Present, cultivar-dependent | [5] |

| Rosa canina (Rose) | Leaves | Not specified | Not detected | 52% of epicuticular wax | 5% of epicuticular wax | |

| Solanum tuberosum (Potato) | Leaves | 3.7 - 5.9 | 0.3-0.6 µg/cm² (total fatty acids) | 3.1-4.6 µg/cm² (total alkanes) | Present | |

| Phyllostachys aurea (Bamboo) | Leaves | 1.7 - 1.9 | Not detected (C28 is primary acid) | Primary alkane | Not detected | |

| Kalanchoe daigremontiana | Leaves | Not specified | 0.2-3% of total wax (as C32 & C34) | 19-37% of total wax (as C27-C35) | Not detected |

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum of epidermal cells. This pathway extends the C16 and C18 fatty acids produced in the plastids. The FAE complex is a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

The key enzymes in the fatty acid elongase complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with the acyl-CoA substrate. This is the rate-limiting step and determines the substrate specificity of the complex.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This four-step cycle is repeated until the desired chain length, in this case, 29 carbons (an odd-chain fatty acid, which is less common for the main elongation pathway but can occur), is achieved. The resulting nonacosanoyl-CoA can then be hydrolyzed to this compound.

Experimental Protocols

The analysis of this compound in plant epicuticular wax involves a multi-step process encompassing extraction, derivatization, and chromatographic analysis.

Extraction of Epicuticular Wax

Objective: To isolate epicuticular wax from the plant surface with minimal contamination from internal lipids.

Methodology: Solvent Immersion

-

Sample Collection: Harvest fresh plant material (e.g., leaves, fruits). If not analyzed immediately, store at -80°C.

-

Surface Area Measurement: Before extraction, measure the surface area of the plant material using a leaf area meter or by scanning and analyzing the image with software like ImageJ. This is crucial for quantifying wax load per unit area.

-

Solvent Immersion: Briefly immerse the plant material (e.g., for 30-60 seconds) in a glass beaker containing a suitable organic solvent such as chloroform or hexane. Gentle agitation can aid in dissolving the wax.

-

Internal Standard: Add a known amount of an internal standard to the solvent before or immediately after extraction for accurate quantification. Tetracosane (n-C24) or a deuterated fatty acid are common choices.

-

Solvent Evaporation: Transfer the solvent extract to a pre-weighed glass vial and evaporate the solvent using a gentle stream of nitrogen gas or a rotary evaporator at a temperature below 40°C to prevent the loss of volatile components.

-

Wax Yield Determination: Once the solvent is completely evaporated, weigh the vial containing the dried wax residue. The difference between the final and initial weight of the vial gives the total wax yield.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the polar carboxylic acid group of this compound into a more volatile and less polar methyl ester for optimal gas chromatography analysis.

Methodology: Acid-Catalyzed Methylation with Methanolic HCl

-

Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Alternatively, commercially available methanolic HCl can be used.

-

Reaction: To the dried wax extract, add 2 mL of the methanolic HCl reagent.

-

Incubation: Securely cap the vial and heat the mixture at 80°C for 1-2 hours in a heating block or water bath.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to partition the FAMEs into the hexane layer.

-

Phase Separation: Centrifuge the vial briefly to achieve clear phase separation.

-

Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the this compound methyl ester.

Methodology:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of wax components.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Temperatures:

-

Injector: 280°C

-

Transfer line: 280°C

-

Ion source: 230°C

-

Quadrupole: 150°C

-

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range of m/z 50-750.

-

Identification: The this compound methyl ester is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST) and, ideally, an authentic standard.

-

Quantification: The amount of this compound is calculated by comparing the peak area of its methyl ester to the peak area of the internal standard.

Conclusion

This compound, while a minor component of the epicuticular wax in many plant species, is a critical precursor in the biosynthesis of major wax constituents. Its quantification presents an analytical challenge due to its low abundance and the prevalence of its derivatives. The methodologies outlined in this guide provide a robust framework for the extraction, derivatization, and analysis of this and other very-long-chain fatty acids. A deeper understanding of the occurrence and biosynthesis of this compound can provide valuable insights into the intricate biochemical pathways that govern the formation of the plant cuticle, a structure vital for plant survival and adaptation. Further research focusing on the specific quantification of this compound across a wider range of plant species and under varying environmental conditions will undoubtedly enhance our knowledge of its role in plant biology and its potential applications.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations on the chemical composition of cuticular waxes in twelve Fragaria L. genotypes (Henning Wagner) | International Society for Horticultural Science [ishs.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Physiological Functions of Very-Long-Chain Fatty Acids: An In-depth Technical Guide

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and play multifaceted roles in a variety of physiological processes.[1] While often present in smaller quantities compared to their shorter-chain counterparts, their unique biophysical properties are indispensable for the structure and function of specialized tissues. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and diverse physiological functions of VLCFAs. It delves into their critical roles in maintaining membrane integrity, skin barrier function, retinal health, and nervous system function. Furthermore, this document details the pathological consequences of aberrant VLCFA metabolism, summarizing key disorders and presenting quantitative data on VLCFA distribution. Detailed experimental protocols for the analysis of VLCFAs and their metabolic pathways are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Very-Long-Chain Fatty Acids

Fatty acids are carboxylic acids with hydrocarbon chains that are fundamental building blocks of complex lipids. They are classified based on the length of their carbon chain: short-chain (fewer than 6 carbons), medium-chain (6-12 carbons), long-chain (13-21 carbons), and very-long-chain (22 or more carbons).[1] VLCFAs can be saturated (VLC-SFAs), monounsaturated (VLC-MUFAs), or polyunsaturated (VLC-PUFAs).[2] These molecules are not merely structural components; they are active participants in a range of biological functions, from forming impermeable barriers in the skin to ensuring the proper function of the retina and brain.[1][3] The unique properties of VLCFAs, conferred by their extended acyl chains, allow them to be integrated into specific lipid species, such as sphingolipids, where they contribute to the formation of highly ordered membrane domains known as lipid rafts. Dysregulation of VLCFA homeostasis, resulting from defects in their synthesis or degradation, leads to a class of severe, often debilitating, metabolic disorders. This guide aims to provide a detailed exploration of the biochemistry and physiological significance of VLCFAs, offering insights into their metabolism, functions, and the methodologies used to study them.

Metabolism of Very-Long-Chain Fatty Acids

The cellular concentration of VLCFAs is tightly regulated through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.

Biosynthesis: The Fatty Acid Elongation Pathway

VLCFAs are synthesized from long-chain fatty acid precursors through a cyclic four-step elongation process that occurs on the cytosolic face of the endoplasmic reticulum (ER). Each cycle adds a two-carbon unit derived from malonyl-CoA. The key enzymes involved in this pathway are:

-

Condensation: This is the rate-limiting step and is catalyzed by a family of seven fatty acid elongases (ELOVLs 1-7 in mammals). Each ELOVL enzyme exhibits specificity for the chain length and degree of saturation of the acyl-CoA substrate.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then re-enter the cycle for further elongation or be incorporated into complex lipids.

Degradation: Peroxisomal β-Oxidation

While mitochondria are responsible for the β-oxidation of the majority of fatty acids, they are unable to handle VLCFAs. The degradation of VLCFAs is exclusively initiated in peroxisomes. This process shortens the VLCFAs to medium- or long-chain fatty acids, which are then transported to the mitochondria for complete oxidation. The peroxisomal β-oxidation pathway involves four key steps catalyzed by a distinct set of enzymes compared to their mitochondrial counterparts:

-

Oxidation: An acyl-CoA oxidase (e.g., ACOX1) introduces a double bond, transferring electrons to O₂, producing H₂O₂.

-

Hydration: A multifunctional enzyme (D-bifunctional protein) adds a water molecule across the double bond.

-

Dehydrogenation: The same multifunctional enzyme oxidizes the hydroxyl group.

-

Thiolysis: A peroxisomal thiolase cleaves the shortened acyl-CoA, releasing acetyl-CoA.

The import of VLCFAs into the peroxisome is a critical step, mediated by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP). Mutations in the ABCD1 gene impair this transport, leading to the accumulation of VLCFAs in tissues and plasma.

Key Physiological Functions of VLCFAs

VLCFAs are integral to the function of several biological systems, primarily through their incorporation into complex lipids which influences membrane properties and serves as precursors for signaling molecules.

Structural Roles in Cellular Membranes

The extended length of VLCFAs has a profound impact on the biophysical properties of cell membranes.

-

Membrane Stability and Fluidity: When incorporated into phospholipids and sphingolipids, the long, saturated acyl chains of VLCFAs increase the thickness and decrease the fluidity of the lipid bilayer. This creates a more ordered and rigid membrane structure.

-

Lipid Rafts: VLCFAs are highly enriched in sphingolipids, which, along with cholesterol, are the primary components of lipid rafts. These microdomains serve as platforms for signal transduction by concentrating specific proteins and receptors. The presence of VLCFA-containing sphingolipids is critical for the proper formation and function of these signaling hubs.

-

Myelin Sheath: Myelin, the insulating layer around neuronal axons, is exceptionally rich in lipids, including VLCFAs incorporated into galactosylceramides and sphingomyelin. These VLCFAs contribute to the tight packing and stability of the myelin sheath, which is essential for rapid nerve impulse conduction.

Epidermal Barrier Function

The skin's primary function as a barrier against water loss and external insults is critically dependent on the lipid composition of its outermost layer, the stratum corneum. VLCFAs, particularly those with 26 or more carbons, are essential precursors for the synthesis of ω-O-acylceramides. These specialized lipids are covalently attached to proteins in the cornified envelope, forming a highly organized and impermeable lipid matrix that is crucial for maintaining skin hydration.

Retinal Function

The retina, particularly the photoreceptor outer segments, contains a unique class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with carbon chains of up to 36 atoms. These VLC-PUFAs are synthesized by the elongase ELOVL4. While their exact functions are still under investigation, evidence suggests they are vital for photoreceptor survival and function. They may play a role in the structural integrity of the highly curved disc membranes in photoreceptors and in signaling pathways that protect against cellular stress.

Nervous System Integrity

Beyond their role in the myelin sheath, VLCFAs are important for overall nervous system health. The accumulation of VLCFAs, as seen in disorders like X-ALD, is neurotoxic and triggers a cascade of events including oxidative stress, mitochondrial dysfunction, and inflammation, ultimately leading to demyelination and neurodegeneration. Conversely, the correct balance of VLCFAs is necessary for proper neuronal development and function.

VLCFAs in Human Health and Disease

Defects in the genes encoding enzymes and transporters involved in VLCFA metabolism lead to a group of inherited disorders characterized by abnormal VLCFA levels.

-

X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene. The resulting deficiency of the ALDP transporter protein leads to the accumulation of saturated VLCFAs in all tissues, most notably the brain, spinal cord, and adrenal glands. This accumulation is cytotoxic, causing a range of clinical presentations from a slowly progressive myelopathy (adrenomyeloneuropathy, AMN) to a devastating cerebral demyelination in childhood (cALD).

-

Stargardt Disease 3 (STGD3): An autosomal dominant form of macular degeneration, STGD3 is caused by mutations in the ELOVL4 gene. These mutations lead to a deficiency in the synthesis of retinal VLC-PUFAs, resulting in photoreceptor cell death and progressive vision loss.

-

Other Peroxisomal Biogenesis Disorders (PBDs): Conditions like Zellweger syndrome spectrum disorders result from mutations in PEX genes, which are required for the assembly of functional peroxisomes. This leads to a global impairment of peroxisomal functions, including VLCFA β-oxidation, resulting in the accumulation of VLCFAs along with other metabolic abnormalities.

Quantitative Data Summary

The following tables summarize key quantitative data regarding VLCFA distribution and the enzymes responsible for their synthesis.

Table 1: Very-Long-Chain Fatty Acid Levels in Human Tissues

| Fatty Acid | Control Brain White Matter (μg/g) | cALD Plaque Area White Matter (μg/g) | Control Plasma (μM) | X-ALD Plasma (μM) |

| C22:0 (Behenic) | ~150-250 | Variable | ~20-50 | ~25-60 |

| C24:0 (Lignoceric) | ~200-400 | Increased | ~20-60 | ~40-150 |

| C26:0 (Hexacosanoic) | ~1-5 | 8-12 fold increase | ~0.3-0.8 | ~1.5-10 |

| C24:0/C22:0 Ratio | < 1.3 | > 1.3 | < 1.2 | > 1.2 |

| C26:0/C22:0 Ratio | < 0.02 | > 0.05 | < 0.02 | > 0.03 |

Data are approximate and can vary based on analytical methods and patient populations. Ratios are often more diagnostically reliable than absolute concentrations.

Table 2: Substrate Specificity of Human ELOVL Elongases

| Enzyme | Primary Substrates (Acyl-CoA) | Primary Products | Key Tissues of Expression |

| ELOVL1 | C20:0-C26:0 SFA & MUFA | C22:0-C28:0 | Ubiquitous, high in skin, myelin |

| ELOVL2 | C20-C22 PUFA | C22-C24 PUFA (e.g., DHA) | Liver, testis, retina |

| ELOVL3 | C18-C24 SFA & MUFA | C20-C26 | Skin (sebaceous glands), brown adipose tissue |

| ELOVL4 | C24-C26 SFA & PUFA | >C28 VLC-SFA & VLC-PUFA | Retina, skin, brain, testis |

| ELOVL5 | C18-C20 PUFA | C20-C22 PUFA | Liver, brain, adipose tissue |

| ELOVL6 | C12-C16 SFA & MUFA | C18 SFA & MUFA | Liver, adipose tissue |

| ELOVL7 | C16-C20 SFA & MUFA | C18-C22 | Ubiquitous, high in prostate, skin |

Source: Adapted from literature on ELOVL enzyme characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the quantification of VLCFAs and the assessment of their metabolic pathways.

Protocol: Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid profiles, including VLCFAs, from plasma or cultured cells.

I. Materials and Reagents:

-

Internal Standards: Heptadecanoic acid (C17:0) and Tricosanoic acid (C23:0)

-

Methanol with 10% acetyl chloride (freshly prepared)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Samples: 200 µL plasma or ~1x10⁶ cultured cells

II. Procedure:

-

Sample Preparation: a. To a glass tube with a Teflon-lined cap, add the sample (plasma or cell pellet). b. Add a known amount of internal standards (e.g., 10 µg of C17:0 and C23:0).

-

Hydrolysis and Methylation (Transesterification): a. Add 2 mL of methanol with 10% acetyl chloride. b. Cap the tubes tightly and heat at 100°C for 1 hour to simultaneously hydrolyze fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs). c. Cool the tubes to room temperature.

-

Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of deionized water. b. Vortex vigorously for 2 minutes. c. Centrifuge at 2000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube. e. Repeat the hexane extraction on the lower aqueous phase and combine the hexane layers.

-

Drying and Concentration: a. Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

GC-MS Analysis: a. Inject 1-2 µL of the concentrated FAMEs extract onto the GC-MS. b. GC Conditions (example):

- Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min. c. MS Conditions (example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for specific ions characteristic of each FAME, or full scan mode for identification.

-

Data Analysis: a. Identify FAME peaks based on their retention times compared to known standards. b. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standards. c. Calculate the diagnostically relevant ratios (e.g., C24:0/C22:0 and C26:0/C22:0).

Protocol: In Vitro Fatty Acid Elongation Assay

This assay measures the activity of ELOVL enzymes in microsomal preparations or reconstituted systems by monitoring the incorporation of a radiolabeled two-carbon donor into a fatty acid substrate.

I. Materials and Reagents:

-

Microsomal fraction (prepared from cultured cells or tissues) or purified ELOVL enzyme reconstituted into proteoliposomes.

-

Acyl-CoA substrate (e.g., C16:0-CoA, C18:3n-6-CoA) at 10-50 µM.

-

[¹⁴C]-Malonyl-CoA (specific activity ~50-60 mCi/mmol).

-

Reaction Buffer: 100 mM Potassium phosphate pH 7.2, 1 mM NADPH, 5 mM MgCl₂, 1 mM DTT.

-

Saponification Solution: 5 M KOH in 10% methanol.

-

Acidification Solution: 5 M HCl.

-

Hexane/Acetic Acid (98:2 v/v).

-

Scintillation fluid.

II. Procedure:

-

Reaction Setup: a. In a microfuge tube, combine 50-100 µg of microsomal protein, the desired acyl-CoA substrate, and reaction buffer. b. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: a. Start the reaction by adding [¹⁴C]-Malonyl-CoA to a final concentration of ~30 µM. b. Incubate at 37°C for 20-30 minutes.

-

Termination and Saponification: a. Stop the reaction by adding 100 µL of the saponification solution. b. Heat at 65°C for 1 hour to hydrolyze all acyl-CoAs to free fatty acids.

-

Acidification and Extraction: a. Cool the tubes and acidify the reaction by adding 100 µL of 5 M HCl to protonate the free fatty acids. b. Add 750 µL of hexane/acetic acid (98:2) to extract the radiolabeled fatty acid products. c. Vortex vigorously and centrifuge to separate the phases.

-

Quantification: a. Transfer a known volume of the upper hexane phase to a scintillation vial. b. Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the amount of malonyl-CoA incorporated (nmol/mg protein/min) based on the specific activity of the [¹⁴C]-Malonyl-CoA and the measured radioactivity. b. Run control reactions without the acyl-CoA substrate or without NADPH to determine background levels.

Conclusion and Future Directions

Very-long-chain fatty acids are indispensable molecules whose unique structural properties are fundamental to the integrity and function of diverse biological systems, including the skin, retina, and nervous system. Their metabolism is a finely tuned process, and disruptions in either their synthesis by ELOVL enzymes or their degradation via peroxisomal β-oxidation lead to severe human diseases. The quantitative analysis of VLCFA profiles remains a cornerstone in the diagnosis of these disorders.

Future research will likely focus on further elucidating the specific signaling roles of VLCFAs and their derivatives, uncovering the precise mechanisms by which their accumulation leads to cellular toxicity, and exploring the therapeutic potential of modulating VLCFA metabolism. The development of specific inhibitors for ELOVL enzymes, for instance, holds promise for treating diseases of VLCFA excess like X-ALD. A deeper understanding of these critical lipids will undoubtedly open new avenues for diagnosing and treating a range of metabolic and degenerative diseases.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Significance of Nonacosanoic Acid in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) whose role in the biophysical properties of cellular membranes is an area of emerging research. As a constituent of membrane lipids, its extended acyl chain length and saturated nature can significantly influence membrane structure and function. This technical guide provides an in-depth overview of the current understanding of this compound and its impact on membrane architecture, drawing upon data from closely related and better-studied VLCFAs as proxies. We will explore its biosynthesis, its effect on membrane fluidity and thickness, and its implication in signaling pathways, particularly in the context of regulated cell death. This document also includes detailed experimental protocols and visualizations to facilitate further research into the multifaceted role of this unique lipid species.

Introduction to this compound

This compound is a saturated fatty acid with a 29-carbon backbone.[1] Like other VLCFAs, it is a minor component of the total fatty acid pool in cells but can have profound effects on the physical state of lipid bilayers.[2] Its presence is reported in various plant and animal tissues, and its metabolism is crucial for cellular homeostasis.[1] Dysregulation of VLCFA metabolism has been linked to severe pathological conditions, underscoring the importance of understanding their cellular functions.

Biosynthesis of this compound

The synthesis of this compound occurs through the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

While the specific elongase responsible for the final steps of this compound synthesis has not been definitively identified, evidence suggests that ELOVL1 and ELOVL3 are the primary enzymes involved in the elongation of saturated VLCFAs.[3][4] ELOVL1 exhibits high activity towards C20- and C22-CoAs and is essential for the production of C24 and C26 fatty acids. ELOVL3 is involved in the synthesis of C20-C24 saturated and monounsaturated fatty acids. It is plausible that one or both of these enzymes, or another ELOVL with overlapping substrate specificity, is responsible for elongating the acyl chain to 29 carbons, likely starting from a propionyl-CoA primer to generate the odd-numbered chain.

Role in Membrane Structure and Properties

The incorporation of this compound into membrane phospholipids is expected to significantly alter the biophysical properties of the lipid bilayer due to its long, saturated acyl chain. Saturated fatty acids pack more tightly than their unsaturated counterparts, leading to a decrease in membrane fluidity and an increase in membrane rigidity.

Quantitative Data on the Effects of VLCFAs on Model Membranes

Direct experimental data on this compound is limited. Therefore, we present data from studies on other well-characterized VLCFAs as proxies to infer its likely effects.

| Fatty Acid (Proxy) | Model System | Technique | Observed Effect | Reference |

| Lignoceric Acid (C24:0) | Human Adrenocortical Cells | Fluorescence Polarization | Increased membrane microviscosity | |

| Lignoceric Acid (C24:0) | POPC Liposomes | MD Simulations | Interdigitation between leaflets, leading to membrane disorder | |

| Hexacosanoic Acid (C26:0) | Human Adrenocortical Cells | Fluorescence Polarization | Increased membrane microviscosity | |

| Hexacosanoic Acid (C26:0) | PC/SM/Cholesterol Vesicles | Fluorescence Spectroscopy | Rapid transmembrane movement (flip-flop) | |

| Montanic Acid (C28:0) | Not Specified | General Property | Used in protective coatings, suggesting low permeability |

Involvement in Signaling Pathways

Necroptosis

Recent evidence has implicated the accumulation of VLCFAs in necroptosis, a form of regulated cell death. Necroptosis is initiated by the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which then phosphorylate mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.

The accumulation of VLCFAs appears to occur downstream of the initial necroptotic signaling and contributes to membrane disruption. One proposed mechanism is the direct physical perturbation of the membrane by the interdigitation of the long acyl chains of VLCFAs. Additionally, it has been shown that MLKL can be acylated by VLCFAs, which may enhance its recruitment to and disruption of the plasma membrane.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

Dysregulation of VLCFA metabolism can lead to an increase in membrane saturation, causing what is known as "lipid bilayer stress". This can activate the unfolded protein response (UPR), a cellular stress response that is triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This suggests that the biophysical state of the ER membrane, influenced by its lipid composition, is critical for protein quality control.

Experimental Protocols

Preparation of VLCFA-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a proxy VLCFA, such as lignoceric acid (C24:0), using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., POPC)

-

Lignoceric acid (C24:0)

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (100 nm pore size)

Procedure:

-

Dissolve the desired amounts of POPC and lignoceric acid in chloroform in a round-bottom flask. The molar ratio of lignoceric acid should be carefully chosen (e.g., 1-5 mol%).

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing vigorously, resulting in the formation of multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce LUVs of a defined size.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers, which is an indicator of membrane fluidity.

Procedure:

-

Prepare liposomes with and without the VLCFA of interest as described above.

-

Degas the liposome suspensions before loading into the DSC sample cell.

-

Use the hydration buffer as the reference.

-

Scan the samples over a relevant temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).

-

Analyze the resulting thermogram to determine the Tm, which is the peak of the endothermic transition. A shift in Tm to a higher temperature upon incorporation of the VLCFA indicates a decrease in membrane fluidity.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing another measure of membrane fluidity.

Materials:

-

Fluorescent probe (e.g., DPH or TMA-DPH)

-

VLCFA-containing liposomes

-

Spectrofluorometer with polarizing filters

Procedure:

-

Incubate the liposome suspension with the fluorescent probe at a low probe-to-lipid ratio to avoid self-quenching.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

-

An increase in the steady-state anisotropy value upon incorporation of the VLCFA indicates a more ordered and less fluid membrane environment.

Conclusion

This compound, as a very-long-chain saturated fatty acid, is poised to be a significant modulator of membrane structure and function. While direct studies on this specific molecule are needed, data from its shorter-chain homologues strongly suggest that its incorporation into membranes will decrease fluidity, increase order, and potentially alter membrane thickness. These biophysical changes have important consequences for cellular processes, including the regulation of signaling pathways such as necroptosis and the unfolded protein response. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the precise role of this compound in membrane biology and its potential as a target in drug development.

References

- 1. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On the pivotal role of Elovl3/ELOVL3 in meibogenesis and ocular physiology of mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Nonacosanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nonacosanoic acid, a 29-carbon very long-chain saturated fatty acid. A thorough understanding of its solubility is crucial for applications in drug delivery systems, materials science, and various biomedical research fields where it may be used as an excipient, a lipid component in nanoparticle formulations, or a biomarker. This document summarizes the available solubility data for structurally related long-chain fatty acids to infer the solubility behavior of this compound, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Principles of Long-Chain Fatty Acid Solubility